![molecular formula C13H13ClN2 B2889298 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 123345-76-6](/img/structure/B2889298.png)

3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

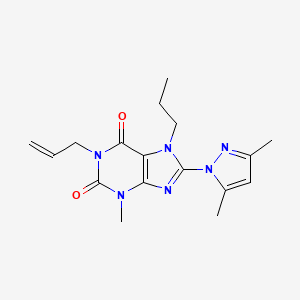

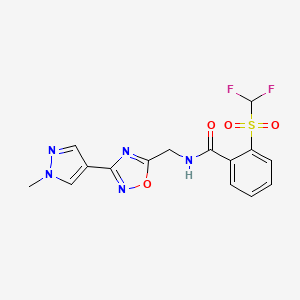

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, one method involves the acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines . Another method involves the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites .Molecular Structure Analysis

Pyrazoles have two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary greatly depending on their specific structure. Pyrazoles are known to exhibit diverse and valuable synthetical, biological, and photophysical properties .科学的研究の応用

Medicinal Chemistry: Drug Discovery

Pyrazole derivatives are prominent in drug discovery due to their pharmacological properties. They often serve as scaffolds for synthesizing bioactive chemicals, particularly in the development of anti-inflammatory, analgesic, and antipyretic drugs. The chloromethyl and phenyl groups in “3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole” can be modified to enhance its interaction with biological targets, potentially leading to new therapeutic agents .

Agrochemistry: Pesticides and Herbicides

In agrochemistry, pyrazole compounds are utilized to create pesticides and herbicides. Their structural versatility allows for the synthesis of compounds that can disrupt the life cycle of pests and weeds, contributing to crop protection and yield improvement. The specific chloromethyl group in the compound could be exploited to develop new agrochemicals with targeted action .

Coordination Chemistry: Metal Ion Detection

Pyrazole derivatives are used in coordination chemistry to form complexes with metal ions. This particular compound could be synthesized into sensors for detecting metal ions like copper and zinc, which is valuable in environmental monitoring and industrial processes .

Organometallic Chemistry: Catalyst Development

In organometallic chemistry, pyrazoles are part of catalyst systems that facilitate various chemical reactions. The compound could be involved in the development of new catalysts that improve the efficiency and selectivity of synthetic processes .

Material Science: Functional Materials

Pyrazole derivatives contribute to the development of functional materials with unique properties, such as conducting polymers or luminescent materials. The structural features of “3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole” can be tailored to create materials with desired electronic or optical characteristics .

Biological Research: Cellular Studies

In biological research, pyrazole derivatives are used to study cellular processes. For example, synthesized pyrazole derivatives have been shown to induce apoptosis in certain cell lines, which is crucial for understanding cancer progression and treatment .

Green Chemistry: Eco-Friendly Synthesis

The principles of green chemistry advocate for the synthesis of compounds that minimize environmental impact. Pyrazole derivatives, including the compound , can be synthesized using eco-friendly methods, reducing the use of toxic reagents and waste production .

Photophysical Studies: Light-Emitting Probes

Pyrazole derivatives exhibit photophysical properties that make them suitable for use as light-emitting probes in analytical chemistry. The compound’s structure can be optimized to enhance its luminescence, making it a valuable tool for detecting and quantifying analytes .

Safety and Hazards

将来の方向性

There is ongoing research into the synthesis and properties of pyrazole derivatives, with a focus on green methodologies and the development of new synthetic methods . These compounds continue to be of interest due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

作用機序

Target of Action

It’s worth noting that pyrazole derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . This suggests that 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole may have similar targets.

Mode of Action

Pyrazole derivatives have been shown to inhibit cdk2, which could lead to cell cycle arrest and apoptosis . This suggests that 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole may interact with its targets in a similar manner.

Biochemical Pathways

Given that pyrazole derivatives can inhibit cdk2, it’s plausible that this compound could affect pathways related to cell cycle regulation .

Result of Action

If this compound acts similarly to other pyrazole derivatives, it could potentially inhibit cdk2, leading to cell cycle arrest and apoptosis .

特性

IUPAC Name |

3-(chloromethyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQCNZOQBXKTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(N=C2CCl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2889217.png)

![N-(3-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2889218.png)

![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)

![N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2889228.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2889229.png)

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)

![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2889236.png)